methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

Description

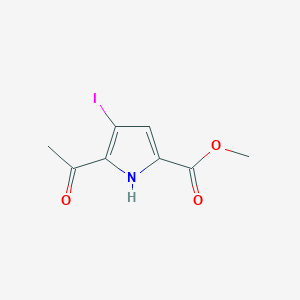

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative featuring a methyl ester group at position 2, an iodine atom at position 4, and an acetyl group at position 5 (Fig. 1). Its molecular formula is C₈H₈INO₃, with a molecular weight of 293.07 g/mol .

Synthesis: Historical methods for analogous pyrrole derivatives involve condensation reactions between aminoacetonitrile and ethyl acetylpyruvate under varying pH conditions . For example, ethyl 4-acetyl-3-methylpyrrole-5-carboxylate was synthesized in alkaline media, while acid conditions favored isomer formation . Modern approaches, such as those in , employ potassium hydrogen sulfate as a catalyst in ethanol for analogous pyrrole-ester syntheses.

Properties

IUPAC Name |

methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWLJCUANGFMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(N1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the methyl ester group at the 2-position of the pyrrole ring.

- Selective iodination at the 4-position.

- Acetylation at the 5-position.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

Preparation of the Pyrrole Core with Ester Group

A common approach to prepare methyl 1H-pyrrole-2-carboxylate derivatives involves the Vilsmeier-Haack formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups, followed by esterification steps.

Example procedure for methyl 5-formyl-1H-pyrrole-2-carboxylate:

- POCl3 is added to DMF at 0 °C under nitrogen to generate the Vilsmeier reagent.

- Methyl 1H-pyrrole-2-carboxylate is added dropwise in 1,2-dichloroethane (DCE).

- The mixture is refluxed, then neutralized and extracted to isolate the formylated product.

- Purification by column chromatography yields methyl 5-formyl-1H-pyrrole-2-carboxylate in about 65% yield.

This intermediate is crucial for further functionalization.

Iodination at the 4-Position

Selective iodination of the pyrrole ring at the 4-position can be achieved by electrophilic aromatic substitution using iodine reagents under controlled conditions.

- Iodination is often performed on the methyl 5-formyl-1H-pyrrole-2-carboxylate or related derivatives.

- Conditions typically involve the use of iodine or iodinating agents like N-iodosuccinimide (NIS) in solvents such as dichloromethane or acetic acid.

- The reaction is monitored to prevent over-iodination or substitution at undesired positions.

Acetylation at the 5-Position

The acetyl group introduction at the 5-position can be accomplished via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).

Representative Multi-step Synthesis (Adapted from Related Pyrrole Derivatives)

Alternative Synthetic Routes

- Palladium-catalyzed coupling reactions have been reported for functionalizing iodinated pyrroles, enabling the introduction of various substituents at the 4-position or further elaboration of the acetyl group.

- Use of hydrazine hydrate and triethyl orthoacetate under reflux conditions can facilitate ring modifications and substitution patterns on pyrrole derivatives, though these methods are more relevant for complex analogues.

Analytical Data and Purification

- Purification is commonly performed by silica gel chromatography using ethyl acetate-hexane mixtures.

- Melting points for related compounds range around 140-150 °C.

- NMR data typically show characteristic singlets for methyl (acetyl) protons around 2.15 ppm and ester methyl groups near 3.9 ppm.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C8H8INO3.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Formylation of methyl pyrrole-2-carboxylate | POCl3, DMF, DCE | 0 °C to reflux, 1-2 h | Yields methyl 5-formyl derivative (~65%) |

| Iodination at 4-position | Iodine or NIS | Room temp, DCM or AcOH | Selective electrophilic substitution |

| Acetylation at 5-position | Acetyl chloride, AlCl3 | -78 °C to -30 °C, DCM | Friedel-Crafts acylation |

| Purification | Silica gel chromatography | Ethyl acetate-hexane mixtures | Isolates pure product |

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 4-position facilitates palladium-catalyzed cross-coupling reactions, leveraging its position as a leaving group.

Mechanistic Insight : The electron-withdrawing acetyl and ester groups deactivate the pyrrole ring, directing cross-coupling to the iodine site.

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution, with regioselectivity controlled by substituents.

-

Nitration :

-

Halogenation :

Note : The acetyl group directs electrophiles to the adjacent β-position (C3), while the iodine acts as a meta-directing group .

Nucleophilic Aromatic Substitution

The iodine substituent is amenable to nucleophilic displacement under transition metal catalysis.

-

Copper-Mediated Cyanation :

-

Amination :

Functional Group Transformations

The acetyl and ester groups undergo classical transformations:

Applications : Hydrolysis to carboxylic acid enables conjugation with biomolecules , while reduction of the acetyl group generates alcohols for further derivatization .

Cyclization and Ring-Forming Reactions

The acetyl group participates in cycloadditions and annulations:

-

Paal-Knorr Pyrrole Synthesis :

-

Formylation via Vilsmeier-Haack :

Halogen Exchange Reactions

Iodine can be replaced with other halogens under specific conditions:

-

Fluorination :

-

Chlorination :

Key Research Findings

-

Biological Activity : Iodinated pyrroles exhibit enhanced antimicrobial and anticancer properties compared to non-halogenated analogs .

-

Stability : The ester group hydrolyzes slowly under acidic conditions, requiring protection (e.g., silylation) during prolonged reactions .

-

Regioselectivity : Electrophiles preferentially attack C3 due to the acetyl group’s directing effect, while iodine directs substituents to C4 in cross-couplings .

Tables of Analogous Compounds

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate has been tested for its efficacy against various bacterial strains, showing promising results. Studies have demonstrated that modifications in the pyrrole structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer effects. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. In one study, the compound exhibited cytotoxic effects on human cancer cell lines, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrrole derivatives against neurodegenerative diseases. This compound may contribute to neuroprotection by modulating oxidative stress pathways, although further research is needed to fully elucidate its mechanisms of action .

Materials Science

Organic Electronics

this compound has been utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and device stability .

Polymer Synthesis

The compound can act as a building block for synthesizing functional polymers with tailored properties. Its reactivity allows for the creation of copolymers that exhibit specific mechanical and thermal characteristics, making them suitable for various industrial applications, including coatings and adhesives .

Agrochemicals

Pesticide Development

this compound is being investigated as a potential pesticide or herbicide due to its biological activity against plant pathogens. Preliminary studies suggest that it may inhibit fungal growth, contributing to crop protection strategies in agriculture .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition zones compared to control substances, indicating its potential as a new antimicrobial agent. -

Neuroprotective Mechanisms

Research conducted on neuroprotective effects highlighted the ability of this compound to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a pathway for developing treatments for neurodegenerative disorders. -

Organic Semiconductor Applications

A recent project focused on integrating this compound into polymer blends for OLED applications showed enhanced light-emitting efficiency and stability, paving the way for its use in commercial electronic devices.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its bioactivity may be attributed to its ability to interact with biological targets such as enzymes or receptors. The iodine atom and acetyl group can play crucial roles in binding interactions, influencing the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Key Observations:

Acetyl vs. Formyl: The acetyl group (target compound) participates in hydrogen bonding as an acceptor, influencing crystal packing (), while the formyl group () is more reactive in nucleophilic additions.

Ester Group Impact :

- Methyl esters (target compound, ) exhibit higher polarity and lower molecular weight than ethyl esters (), affecting solubility and volatility.

Applications :

- Iodinated derivatives (target compound, ) are valuable in drug discovery for radioimaging or as intermediates in cross-coupling reactions .

- Bromophenyl analogs () find use in agrochemicals due to enhanced stability and hydrophobic interactions .

Research Findings and Data

Table 2: Physicochemical Properties

Biological Activity

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrroles , which are five-membered heterocyclic compounds containing nitrogen. The presence of the iodine atom and the acetyl group significantly influences its chemical reactivity and biological properties. Pyrroles are known for their involvement in various biological processes and are precursors to many bioactive compounds.

Target Pathways

The compound's biological activity is likely mediated through multiple mechanisms:

- Gene Regulation : Pyrrole derivatives can influence gene expression, possibly through interactions with transcription factors or other regulatory proteins.

- Signal Transduction : They may modulate signaling pathways involved in cell proliferation and apoptosis, which is crucial for cancer therapy applications.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structure:

- Absorption : The lipophilicity introduced by the iodine atom enhances its absorption characteristics.

- Metabolism : The compound's metabolism is likely affected by the presence of the acetyl group, which can be hydrolyzed to release active metabolites.

- Excretion : The molecular weight and structure will dictate its excretion pathways, primarily through renal mechanisms.

Anticancer Activity

Recent studies have investigated the anticancer potential of pyrrole derivatives, including this compound. Research has shown promising cytotoxic effects against various cancer cell lines:

These findings suggest that this compound exhibits significant potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, pyrrole derivatives have been evaluated for their antimicrobial effects. For instance, studies indicate that similar compounds demonstrate activity against various bacterial strains, suggesting a broad spectrum of biological activity.

In Vitro Studies

A study conducted on this compound showed that it induced apoptosis in HepG2 cells. Mechanistic investigations revealed:

- Cell Cycle Arrest : The compound caused an increase in G1 phase cell population while decreasing S and G2/M phases.

- Pro-apoptotic Protein Activation : Enhanced levels of caspase-3 and Bax were observed, indicating a shift towards apoptosis.

These results underscore the compound's potential as a therapeutic agent in cancer treatment.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Bioactive Compounds : It can be utilized to develop new pharmaceuticals with targeted biological activities.

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, analogous pyrrole derivatives are synthesized via cyclocondensation of β-ketoesters with hydrazines or amines under reflux conditions . Iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents. Post-functionalization (e.g., acetylation) may require protecting group strategies to avoid side reactions. Key steps include:

Cyclocondensation to form the pyrrole core.

Electrophilic iodination under controlled conditions.

Acetylation via nucleophilic acyl substitution.

Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., iodinated vs. acetylated positions). Coupling constants in H NMR distinguish pyrrole tautomers .

- FTIR : Carboxylate (C=O stretch ~1700 cm) and acetyl (C=O ~1680 cm) groups are identifiable .

- X-ray Crystallography : Resolves regioisomeric ambiguities and confirms iodination sites. Disorder in crystal structures, common with bulky substituents, requires refinement software like SHELXL .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Light Sensitivity : Iodinated compounds often degrade under UV light; store in amber vials.

- Thermal Stability : TGA/DSC analysis can identify decomposition temperatures.

- Humidity : Hygroscopicity tests (e.g., Karl Fischer titration) ensure integrity in polar solvents .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, R-factor discrepancies) be resolved for iodinated pyrroles?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with low-temperature (100 K) data to minimize thermal motion artifacts .

- Refinement : Apply restraints for disordered iodine atoms (occupancy < 1.0) and anisotropic displacement parameters. Compare R-factors across multiple datasets to validate models .

- Validation Tools : Check for outliers using CCDC Mercury’s geometry analysis .

Q. What strategies integrate DFT calculations with experimental spectral data to validate tautomeric forms?

- Methodological Answer :

Computational Modeling : Optimize tautomers (e.g., 1H vs. 2H-pyrrole) using Gaussian09/B3LYP/6-311++G(d,p). Calculate NMR chemical shifts with GIAO approximation .

Experimental Correlation : Compare computed IR/Raman spectra with experimental data. Root-mean-square deviations (RMSD) < 10 cm indicate reliable models .

Energy Barriers : Use transition-state calculations (e.g., NEB method) to assess tautomer interconversion feasibility .

Q. How can multi-step synthesis challenges (e.g., low yields in iodination) be systematically addressed?

- Methodological Answer :

- Reaction Optimization : Design a Doehlert matrix to vary iodination parameters (solvent polarity, temperature, stoichiometry).

- In Situ Monitoring : Use HPLC-MS to track intermediates and identify side products .

- Alternative Reagents : Compare NIS vs. ICl efficiency; NIS often improves regioselectivity in electron-rich aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.